p,p/'-DDA
Description
Contextualization within Environmental Organic Chemistry
Within environmental organic chemistry, p,p'-DDA is studied as a persistent organic pollutant (POP) degradation product. Its formation from the breakdown of p,p'-DDT highlights the environmental transformation pathways of legacy contaminants. Research in this area focuses on understanding how p,p'-DDA is formed in various environmental matrices (such as soil, sediment, and water), its mobility and distribution, and its potential for long-range transport. researchgate.netd-nb.info The presence of p,p'-DDA in environmental waters, including groundwater, underscores its potential to contaminate water resources, a key concern in environmental organic chemistry. researchgate.net Investigations into its interactions with soil and sediment are crucial for predicting its persistence and potential for remobilization. d-nb.info
Historical Trajectories of p,p'-DDA Research and Scientific Inquiry
Scientific inquiry into p,p'-DDA is intrinsically linked to the extensive research conducted on DDT following its widespread use and subsequent recognition as a persistent environmental contaminant. Early research on DDT focused on its primary metabolites, such as DDE and DDD, which were more readily detectable in fatty tissues due to their lipophilicity. However, as analytical techniques advanced and the need to understand the complete degradation pathway of DDT became apparent, p,p'-DDA emerged as a crucial, more polar metabolite. d-nb.infoescholarship.org Studies began to identify p,p'-DDA in various environmental compartments, recognizing it as a product of both microbial and environmental degradation of DDT. d-nb.infowa.gov This historical trajectory has shifted research focus from solely the parent compound and its lipophilic metabolites to include the more water-soluble degradation products like p,p'-DDA, acknowledging their distinct environmental behavior and potential impacts.
Scholarly Significance and Persistent Research Questions Pertaining to p,p'-DDA
The scholarly significance of p,p'-DDA lies in its role as an indicator of historical DDT contamination and its unique environmental behavior compared to other DDT metabolites. Its water solubility means it is more prone to leaching and transport in aquatic systems, potentially affecting a wider range of ecosystems and water sources. researchgate.netd-nb.info
Despite significant research, several persistent questions regarding p,p'-DDA remain subjects of ongoing inquiry:
Formation Pathways and Rates: While known to be a DDT metabolite, the specific environmental conditions and microbial communities that favor the formation of p,p'-DDA over other metabolites in various matrices are still being investigated in detail. dergipark.org.tr
Environmental Fate and Transport: The complete understanding of p,p'-DDA's fate, including its degradation rates in different environmental compartments, its potential for bioaccumulation (despite being more polar), and its long-range transport mechanisms, requires further research. d-nb.info Its remobilization from contaminated sediments is also a key area of study. d-nb.info
Occurrence and Distribution: Comprehensive data on the global occurrence and concentration of p,p'-DDA in various environmental media, particularly in regions with historical DDT use, is still being compiled to assess the full extent of contamination. researchgate.netnih.gov Studies have detected p,p'-DDA in water samples at concentrations around 20 µg/L in some contaminated sites. nih.gov
Ecological Implications: While recognized as an environmental contaminant and potentially an endocrine disrupting chemical, the full spectrum of ecological effects of p,p'-DDA on various organisms and ecosystems warrants further investigation. d-nb.info
These questions drive current research efforts aimed at better characterizing the environmental behavior and potential risks associated with p,p'-DDA.
Detailed Research Findings (Examples):
Research has confirmed the presence of p,p'-DDA in environmental waters. For instance, studies at a DDT-impacted Superfund site found p,p'-DDA at a concentration of approximately 20 µg/L in ecosystem water. nih.gov Investigations into the environmental fate of DDT residues in river sediment have highlighted the potential for remobilization of sedimentary DDA, indicating a direct contamination potential for the aquatic environment. d-nb.info Experiments have shown that soil in infiltration areas can be highly permeable to DDA, with a significant percentage of the applied amount being directly observed in water. d-nb.info
Data Table (Example based on search results):
While detailed quantitative data across various studies is not consistently available in the snippets to create a comparative table of concentrations, the detection of p,p'-DDA in environmental water is a key finding.
| Compound | Matrix | Concentration (approx.) | Source |
| p,p'-DDA | Ecosystem Water | 20 µg/L | DDT-impacted Superfund site (monitoring data from 1988-2011) nih.gov |
| p,p'-DDA | Surface Water | Microgram per liter level | Teltowkanal in Berlin, Germany (resulting from DDT residue degradation) researchgate.net |
| p,p'-DDA | Groundwater Wells | Detected | Drinking water treatment plant near a canal in Berlin, Germany researchgate.net |
Note: This table presents approximate concentrations and detection based on the provided search snippets and is illustrative of the type of data found in research on p,p'-DDA occurrence.
Properties
CAS No. |
198-35-6 |
|---|---|
Molecular Formula |
C28H35N3O3S |
Molecular Weight |
493.666 |
IUPAC Name |
N-[2-[benzyl(propan-2-yl)amino]ethyl]-4-[[(4-ethylphenyl)sulfonylamino]methyl]benzamide |
InChI |
InChI=1S/C28H35N3O3S/c1-4-23-12-16-27(17-13-23)35(33,34)30-20-24-10-14-26(15-11-24)28(32)29-18-19-31(22(2)3)21-25-8-6-5-7-9-25/h5-17,22,30H,4,18-21H2,1-3H3,(H,29,32) |
InChI Key |
HTGXHXMUOZRDNL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCN(CC3=CC=CC=C3)C(C)C |
Synonyms |
P,P/'-DDA |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of P,p Dda and Analogues
Established Synthetic Pathways for p,p'-DDA
The most well-documented and widely used method for synthesizing p,p'-DDA begins with the insecticide 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDT). This pathway involves the hydrolysis of p,p'-DDT under strong alkaline conditions.
A common procedure involves refluxing p,p'-DDT with a solution of potassium hydroxide (B78521) in a high-boiling point solvent such as diethylene glycol. orgsyn.org The reaction proceeds for several hours at an elevated temperature, typically between 134–137°C. orgsyn.org This process first leads to the dehydrochlorination of p,p'-DDT to form the intermediate 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE), which can be isolated if the reaction time is shortened. orgsyn.org Continued reaction under these conditions hydrolyzes the dichloroethene moiety to the corresponding acetic acid. After the reaction is complete, the mixture is cooled and poured into water. The resulting aqueous solution is then acidified, typically with sulfuric acid, to precipitate the p,p'-DDA product. orgsyn.org The crude product can be purified by recrystallization from a solvent mixture like ethanol and water, yielding p,p'-DDA with a melting point of 164–166°C. orgsyn.org
Table 1: Established Synthesis of p,p'-DDA from p,p'-DDT
Reactant Reagents Solvent Temperature Reaction Time Yield Reference p,p'-DDT Potassium Hydroxide (KOH) in Water Diethylene Glycol 134–137°C 6 hours 69–73% nih.gov
Alternative established methods include the reaction of 1,1-di-(p-chlorophenyl)-2,2-dichloroethane (p,p'-DDD) with alcoholic potassium hydroxide and the condensation of chlorobenzene with glyoxylic acid. orgsyn.org
Development of Novel Synthetic Methodologies for p,p'-DDA
While the hydrolysis of p,p'-DDT remains a primary route, research into novel synthetic methodologies for diphenylacetic acids and their analogues is ongoing, often focusing on improving efficiency, reducing harsh reaction conditions, and expanding the scope to variously substituted derivatives. For instance, palladium-catalyzed C-H olefination of diphenylacetic acid substrates has been explored, which represents a modern approach to functionalizing the aromatic rings, although not a direct synthesis of the p,p'-DDA backbone itself. acs.org For related compounds, such as p-chlorophenylacetic acid, novel methods like the hydrolysis of p-chlorobenzyl cyanide using phase-transfer catalysts have been developed to improve yields and simplify the preparation process. researchgate.netSuch methodologies could potentially be adapted for the synthesis of p,p'-DDA by starting with appropriately substituted precursors.
Preparation of p,p'-DDA Derivatives for Mechanistic and Analytical Studies
The preparation of p,p'-DDA derivatives is essential for various analytical and mechanistic studies.
Esterification for Gas Chromatography (GC) Analysis: For analysis by gas chromatography, the carboxylic acid group of p,p'-DDA is often derivatized to a more volatile ester form, typically a methyl ester. This is commonly achieved by reaction with a methylating agent. One standard procedure involves using a reagent like boron trichloride in methanol (BCl₃-methanol). sigmaaldrich.comThe reaction is typically carried out by heating the sample with the reagent, followed by extraction of the resulting fatty acid methyl esters (FAMEs) into a nonpolar solvent like hexane for injection into the GC system. sigmaaldrich.comnih.govAnother common method for methylation of acidic metabolites for GC analysis is the use of diazomethane. nih.govIsotopically Labeled Derivatives: For use as internal standards in quantitative mass spectrometry, isotopically labeled p,p'-DDA is required. The synthesis of such compounds involves incorporating heavy isotopes, such as ¹³C or ²H (deuterium), into the molecule. While specific syntheses for labeled p,p'-DDA are not detailed in the provided results, general methods for preparing ¹³C-labeled carboxylic acids have been developed. These can involve starting from commercially available labeled precursors like ¹³C-methanol or ¹³C-bromoacetic acid. nih.govFor example, a versatile approach starts with ¹³C elemental carbon to produce calcium carbide (Ca¹³C₂), which is then converted to ¹³C₂-acetylene, a universal building block for labeled organic molecules. rsc.orgConjugates for Mechanistic Studies: In biological systems, p,p'-DDA is known to be excreted as conjugates with amino acids or glucuronic acid. nih.govThe chemical synthesis of these derivatives is important for studying their metabolism and toxicokinetics.
Amino Acid Conjugates: Metabolic studies have identified serine, glycine, and aspartic acid conjugates of DDA. nih.govThe chemical synthesis of such conjugates would typically involve standard peptide coupling methods. This process activates the carboxylic acid of p,p'-DDA, often using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of an amide bond with the amino group of a protected amino acid ester. nih.govnih.govSubsequent deprotection would yield the desired conjugate.
Glucuronide Conjugates: The synthesis of acyl glucuronides, like that of p,p'-DDA, can be challenging. Chemical synthesis methods are available and have been reviewed extensively. nih.govresearchgate.netAdditionally, biosynthetic approaches have been developed that utilize engineered microorganisms, such as Saccharomyces cerevisiae, co-expressing human UDP-glucuronosyltransferases (UGTs) to produce these metabolites in vitro. nih.gov
Stereo- and Regioselective Synthesis of p,p'-DDA Related Structures
The molecule p,p'-DDA is achiral, and its synthesis from symmetrical precursors like p,p'-DDT does not involve stereoselective steps. However, the synthesis of chiral analogues of diphenylacetic acid is an active area of research.
Enantioselective Synthesis: Methods for the direct, highly enantioselective alkylation of arylacetic acids have been developed using chiral lithium amides as noncovalent stereodirecting agents. nih.govFurthermore, Pd(II)-catalyzed enantioselective C-H olefination of diphenylacetic acid substrates has been achieved using monoprotected chiral amino acid ligands. acs.orgnih.govThis reaction introduces functionality to one of the phenyl rings in an enantioselective manner, creating chiral products. While not a direct synthesis of a chiral p,p'-DDA analogue (as the product is functionalized at an ortho position), this methodology demonstrates a strategy for creating stereogenic centers in related structures.
Regioselective Synthesis: Regioselectivity becomes important when synthesizing unsymmetrical analogues of p,p'-DDA. For example, the synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid involves controlling the position of the substituents on the two phenyl rings. innopeptichem.comSuch control is typically achieved by choosing starting materials with the desired substitution pattern and employing reactions that maintain this regiochemistry.
Characterization of Synthetic Intermediates and Products in p,p'-DDA Synthesis
The characterization of p,p'-DDA and its synthetic intermediates is performed using a combination of physical and spectroscopic methods to confirm the identity and purity of the compounds.
Physical Properties: The melting point is a key physical property used to assess the purity of the final p,p'-DDA product. Purified p,p'-DDA has a reported melting point in the range of 164–166°C. orgsyn.orgSpectroscopic Analysis:
Mass Spectrometry (MS): Electron ionization mass spectrometry is used to determine the molecular weight and fragmentation pattern of p,p'-DDA. The molecular weight of p,p'-DDA (C₁₄H₁₀Cl₂O₂) is approximately 281.1 g/mol . nist.govnih.govMass spectrometry, often coupled with gas chromatography (GC-MS), is also a primary tool for identifying and quantifying p,p'-DDA and its derivatives in biological and environmental samples. researchgate.net* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The ¹H NMR spectrum would show signals corresponding to the aromatic protons and the single proton on the α-carbon. ¹³C NMR provides information on the carbon skeleton of the molecule. chemicalbook.com* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for p,p'-DDA would include those for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the p-substituted chlorophenyl rings. researchgate.netosti.gov
Table 2: Spectroscopic Data for p,p'-DDA Characterization
Technique Observed Characteristics Reference Mass Spectrometry (EI) Molecular Weight: ~281.1 g/mol [9, 10] 1H NMR Signals for aromatic and α-carbon protons nih.gov 13C NMR Signals corresponding to the carbon framework rsc.org Infrared (IR) Spectroscopy Characteristic absorptions for C=O, O-H, and C-Cl bonds osti.gov Melting Point 164–166°C nih.gov
Environmental Chemistry and Biogeochemical Cycling of P,p Dda
Environmental Distribution and Prevalence Studies of p,p'-DDA
The distribution and prevalence of p,p'-DDA have been investigated across various environmental compartments, reflecting its mobility and persistence as a degradation product of DDT.
Occurrence in Aquatic Systems (Water Column, Sediments, Suspended Particulates)
p,p'-DDA has been detected in aquatic environments, including both the water column and sediments. Studies have reported the presence of p,p'-DDA in ecosystem water. For instance, one study found p,p'-DDA at a concentration of about 20 μg/l in the water of a DDT-impacted Superfund site tributary system. capes.gov.br The presence of DDT metabolites, including those related to DDA, in sediments of aquatic systems like the Niger River in Nigeria has also been documented. acs.org The distribution of organic contaminants between sediments and water is a key aspect of their fate in aquatic ecosystems, influenced by factors such as organic carbon mineralization and sediment characteristics. capes.gov.br
Distribution in Terrestrial Compartments (Soils, Agricultural Lands)
While extensive data specifically on p,p'-DDA distribution in soils and agricultural lands is less detailed in the provided information compared to aquatic systems, studies investigating contaminated sites have included the analysis of DDA in soils. Analysis of contaminated sediments and soils has been conducted to assess the long-term release potential of DDA. capes.gov.br The broader context of contaminant distribution in soils and agricultural lands is influenced by factors such as land use, reclamation history, and soil properties like particle size and organic carbon content. nih.gov Agricultural practices and land management can significantly impact the state and trends of environmental conditions in these areas.
Atmospheric Transport and Deposition Dynamics
Atmospheric transport and deposition are recognized pathways for the environmental dispersal of persistent organic pollutants (POPs) and related compounds. While the provided search results discuss the atmospheric transport and deposition of various substances, including total DDT, specific detailed studies focusing solely on the atmospheric transport and deposition dynamics of p,p'-DDA were not prominently featured. However, as a metabolite of DDT, it is plausible that p,p'-DDA could undergo some degree of atmospheric transport, potentially influenced by its physical and chemical properties.
Isomer-Specific Distribution Patterns
DDA exists in isomeric forms, primarily p,p'-DDA and o,p'-DDA. These isomers are formed through the metabolism and degradation of their respective parent DDT isomers, p,p'-DDT and o,p'-DDT. Studies on the distribution of DDT metabolites often consider these isomers. For example, investigations into the metabolism of o,p'-DDT have shown its degradation pathway proceeding through o,p'-DDD to o,p'-DDA. The relative abundance and distribution patterns of these isomers in the environment can provide insights into the sources and degradation pathways of the original DDT contamination.
Abiotic Transformation Processes of p,p'-DDA in Environmental Matrices
Abiotic processes play a role in the transformation and degradation of p,p'-DDA in the environment.
Photochemical Degradation Mechanisms and Kinetics
Photochemical degradation can contribute to the breakdown of p,p'-DDA, particularly in sunlit aquatic environments or on surfaces exposed to UV radiation. Studies on the photodecomposition of aqueous solutions of 2,2-bis(p-chlorophenyl)acetic acid (DDA) have shown that the process is slow under natural sunlight but occurs more rapidly under laboratory UV irradiation.
Chemical Hydrolysis and Oxidation Reactions
Information specifically on the chemical hydrolysis and oxidation reactions of p,p'-DDA in the environment is less extensively documented compared to its biodegradation. However, related compounds like DDD can undergo dehydrochlorination through reaction with water or hydroxide (B78521) ions. europa.eu While some sources mention DBP (4,4'-dichlorobenzophenone) as a photodegradation product of DDA, detailed chemical oxidation pathways for p,p'-DDA in the environment are not prominently described in the search results. dss.go.th Generally, compounds with hydrolysable functional groups can undergo hydrolysis, but the extent to which this applies to the specific structure of p,p'-DDA in typical environmental conditions is not explicitly detailed. europa.eu
Reductive Processes in Anoxic Environments
Reductive processes play a significant role in the degradation of DDT and its metabolites, particularly in anoxic environments like sediments. researchgate.netresearchgate.netresearchgate.net While reductive dechlorination is a primary pathway for the transformation of DDT to DDD and subsequently to other metabolites like DDNU, p,p'-DDA is generally considered a product further down the anaerobic degradation pathway, typically formed after oxidation steps. researchgate.netresearchgate.nettandfonline.com In anaerobic bacterial transformation of DDT, DDD undergoes reductive dechlorination to DDNU, which is then successively oxidized to DDOH and finally to DDA. researchgate.netresearchgate.net This indicates that p,p'-DDA itself is not typically a direct product of initial reductive dechlorination but rather a subsequent metabolite formed under anaerobic conditions through oxidative steps following reductive dechlorination of other DDT derivatives.
Biotic Transformation and Biodegradation Pathways of p,p'-DDA
Microbial degradation is a crucial process in the transformation and removal of p,p'-DDA from the environment. nih.gov Both aerobic and anaerobic conditions can facilitate the biodegradation of DDT and its residues, including p,p'-DDA. nih.gov
Microbial Degradation Mechanisms
Microorganisms, including bacteria and fungi, are capable of metabolizing DDT and its breakdown products. tandfonline.comscilit.com The rate and pathways of degradation are influenced by environmental conditions and the specific microbial communities present. nih.gov
Aerobic Biotransformation Pathways and Enzymes
Under aerobic conditions, the biodegradation pathways for DDT and its metabolites can differ from anaerobic pathways. While DDE is often considered a stable metabolite under aerobic conditions, some microorganisms can metabolize it. researchgate.nettandfonline.com Some studies suggest that under aerobic conditions, DDT can be metabolized to DDD, which can then be hydroxylated. dergipark.org.tr However, p,p'-DDA is more commonly associated with the later stages of anaerobic degradation pathways, typically formed through oxidation. researchgate.netresearchgate.nettandfonline.com Aerobic degradation pathways involving ring cleavage have been observed for DDT metabolites like DDM, leading to products such as 4-chlorophenylacetic acid. tandfonline.comscilit.com While some fungi have been shown to convert p,p'-DDA to unidentified or unextractable water-soluble products under aerobic conditions, detailed enzymatic pathways for the aerobic biotransformation of p,p'-DDA itself are not as extensively elucidated as the pathways leading to its formation under anaerobic conditions. scilit.comnih.gov
Anaerobic Biotransformation and Reductive Dechlorination
Anaerobic conditions are particularly relevant to the formation of p,p'-DDA. The primary anaerobic degradation pathway of DDT involves reductive dechlorination to DDD. researchgate.nettandfonline.com DDD can then undergo further transformations, including reductive dechlorination to DDNU, followed by oxidation to DDOH and finally to p,p'-DDA. researchgate.netresearchgate.nettandfonline.comnih.gov This pathway has been observed in various bacteria, including Proteus vulgaris and Aerobacter aerogenes. researchgate.netresearchgate.netnih.gov
The anaerobic pathway leading to p,p'-DDA can be summarized as follows: DDT → DDD → DDMU → DDMS → DDNU → DDOH → DDA nih.gov or DDT → DDD → DDNU → DDOH → DDA researchgate.netresearchgate.nettandfonline.com
While reductive dechlorination is a key initial step for DDT and DDD under anaerobic conditions, the formation of DDA involves subsequent oxidation reactions of less chlorinated intermediates. researchgate.netresearchgate.nettandfonline.com
Role of Microbial Consortia in p,p'-DDA Mineralization
Microbial consortia, rather than single microbial strains, are often responsible for the complete mineralization of complex organic pollutants like DDT and its metabolites in the environment. researchgate.netresearchgate.net While individual microorganisms may carry out specific steps in the degradation pathway, a consortium of microbes with complementary enzymatic capabilities is typically required for the complete breakdown of p,p'-DDA to simpler compounds like carbon dioxide and water. researchgate.net Research findings suggest that while DDA is formed as a metabolite, its further degradation and complete mineralization can occur, although the specific microbial consortia and detailed mechanisms involved in the complete mineralization of p,p'-DDA are areas of ongoing research. researchgate.net Studies have shown that some fungi can convert p,p'-DDA to water-soluble products, suggesting further transformation beyond the formation of the acetic acid derivative. scilit.comnih.gov
Enzyme-Mediated Degradation Studies
Enzyme-mediated degradation plays a role in the breakdown of organic contaminants, including DDT and its metabolites, in various environmental compartments. While direct enzymatic degradation studies specifically focused on p,p'-DDA are less extensively documented compared to its parent compound DDT, research on microbial degradation pathways of DDT provides insights into potential enzymatic transformations involving DDA.
Under anaerobic conditions, the microbial transformation of DDT can proceed through a pathway involving successive reductive dechlorination reactions, ultimately yielding DDNU, which is then oxidized to DDOH. Further oxidation of DDOH can lead to the formation of DDA. Subsequently, DDA can be decarboxylated to bis(p-chlorophenyl)methane (DDM). This suggests that enzymes are involved in the metabolic steps leading to and from DDA in microbial systems under anaerobic conditions. tandfonline.com
Aerobic microbial degradation pathways for DDT have also been described, involving enzymes in strains of chlorobiphenyl-degrading bacteria that can carry out ring cleavage of DDTr compounds. tandfonline.com While the direct enzymatic steps for DDA degradation in these aerobic pathways require further specific investigation, the presence of enzymes capable of metabolizing related chlorinated organic compounds suggests potential enzymatic routes for DDA transformation.
Studies on the enzymatic degradation of other persistent organic pollutants, such as synthetic plastics, highlight the role of various enzymes like esterases, lipases, and oxidoreductases in breaking down complex molecules. researchgate.netfrontiersin.orgmdpi.comopenbiotechnologyjournal.com These studies demonstrate the diverse enzymatic capabilities present in microorganisms that could potentially be involved in the transformation or degradation of compounds like p,p'-DDA, which contains functional groups that could be targets for enzymatic activity (e.g., the carboxylic acid group).
Research has also explored the use of immobilized enzymes as biocatalysts for the degradation of p,p'-DDT, aiming to enhance enzymatic activity and stability. researchgate.net While this research focuses on DDT, it underscores the potential for enzymatic approaches in remediating environments contaminated with DDT and its metabolites, including DDA. Oxidoreductase enzymes like laccase, AAO, LiP, and MnP immobilized on nano-silica have shown catalytic activity in degrading p,p'-DDT. researchgate.net
Phytodegradation and Plant-Mediated Transformation
Phytodegradation, a process where plants and associated microorganisms transform organic pollutants, can contribute to the removal of contaminants from the environment. This involves the uptake and sequestration of compounds by plants, their internal metabolism and conjugation, and interactions within the rhizosphere that enhance degradation. linv.org
Uptake and Sequestration by Plant Species
Certain plant species have demonstrated the ability to take up and sequester organic contaminants, including DDT and its analogues. For instance, studies have shown that aquatic plants like Elodea canadensis and terrestrial plants like Pueraria thunbergiana (kudzu) can accumulate selected organic compounds through their root systems and by uptake into the plant body. researchgate.net The potential of aquatic plants to sequester organic contaminants is linked to their lipid-rich cuticle, which aids in the sequestration of lipophilic compounds. researchgate.net
Experiments using carbon-14 (B1195169) labeled p,p'-DDT with Elodea indicated that a portion of the DDT analogues could become covalently bound within the plant tissue. acs.orgcapes.gov.br This suggests a mechanism of sequestration where the compounds are not merely stored but become integrated into the plant matrix.
Internal Plant Metabolism and Conjugation
Once taken up by plants, organic contaminants can undergo metabolic transformations catalyzed by internal plant enzymes. These transformations can involve processes such as reductive or oxidative reactions, leading to the formation of metabolites. researchgate.netresearchgate.net These metabolites can then be assimilated by covalent binding to plant tissues. researchgate.net
Plant metabolism of xenobiotics, compounds foreign to the plant's normal biochemistry, often involves enzymatic systems. wikipedia.org These processes can be divided into phases. Phase I enzymes can introduce reactive or polar groups, and Phase II enzymes can conjugate these modified compounds with polar molecules such as sugars or amino acids. wikipedia.orgunl.edu Conjugation reactions, such as the binding of a xenobiotic molecule with a sugar or glutathione (B108866) molecule, are a common detoxification mechanism in plants. unl.edunih.gov Amino acid conjugation, particularly with aspartate or glutamate, can occur with herbicides and other xenobiotics, resulting in conjugates that may still be biologically active but are generally less mobile within the plant. unl.edu
While direct studies detailing the specific internal plant metabolic pathways and conjugation of p,p'-DDA are limited in the provided search results, the general mechanisms of plant xenobiotic metabolism suggest that DDA, with its carboxylic acid group, could potentially undergo conjugation reactions with sugars or amino acids within plant tissues. wikipedia.orgunl.edu However, studies on the phytodegradation of p,p'-DDT by Elodea and kudzu did not detect DDA as a product, instead identifying DDD. acs.orgcapes.gov.bracs.org This indicates that while plants can transform DDT, the formation or subsequent fate of DDA within these specific plant systems may vary.
Rhizosphere Interactions and Enhanced Degradation
The rhizosphere, the area of soil directly influenced by plant roots, is a zone of high microbial activity. oeno-one.eu Interactions between plant roots and rhizosphere microorganisms can significantly influence the degradation of organic contaminants. researchgate.netmdpi.com Root exudates, which include a variety of organic compounds, can stimulate the growth and activity of rhizosphere microbial communities capable of degrading pollutants. mdpi.com
Rhizosphere microorganisms can degrade organic contaminants through enzymatic activity, transforming them into less toxic compounds or even leading to mineralization (breakdown to carbon dioxide and water). linv.orgresearchgate.net This process, known as rhizoremediation, is considered a promising technique for remediating contaminated soils. mdpi.com
While the provided search results discuss the role of rhizosphere microorganisms in the biodegradation of organic contaminants like DDT and hydrocarbons, specific detailed research on the enhanced degradation of p,p'-DDA mediated by rhizosphere interactions is not extensively presented. However, the general principles of rhizoremediation suggest that the presence of plants could potentially stimulate microbial communities in the rhizosphere that are capable of contributing to the degradation of DDA. researchgate.netmdpi.com The effectiveness of rhizoremediation is influenced by factors such as the composition of root exudates and the presence of microbial populations with the necessary metabolic capabilities. mdpi.com
Sorption, Desorption, and Mobility Studies in Environmental Media
Sorption and desorption processes significantly influence the fate, transport, and bioavailability of organic contaminants in environmental media such as soil and sediment. These processes govern how strongly a compound binds to solid phases, affecting its mobility in soil and its potential for leaching into water or uptake by organisms.
p,p'-DDA, being a metabolite of DDT, is expected to exhibit certain sorption characteristics based on its chemical structure, which includes polar functional groups (carboxylic acid) and hydrophobic aromatic rings.
Sorption to Organic Matter and Mineral Phases
Sorption of organic chemicals in soil and sediment is primarily influenced by the content and nature of organic matter and the type of mineral phases present. epa.govresearchgate.netmdpi.com
Sorption to Organic Matter: Soil organic matter is a key factor in the adsorption of nonionic hydrophobic organic chemicals. epa.govresearchgate.net The degree of adsorption for non-ionic and polar organic species is strongly correlated with soil organic matter content. researchgate.net While p,p'-DDA has a carboxylic acid group that can be ionized depending on pH, the presence of hydrophobic chlorophenyl rings suggests a potential for interaction with organic matter through partitioning or hydrophobic interactions.
Studies on the sorption of other organic compounds highlight the importance of organic matter content in determining the extent of adsorption. epa.goviastate.edu For instance, atrazine (B1667683) adsorption has been correlated with soil organic matter. iastate.edu The incorporation of organic matter in soils can influence the availability of phosphorus by competing for sorption sites, suggesting a complex interplay between organic matter and the binding of various compounds to soil particles. mdpi.comresearchgate.net
Sorption to Mineral Phases: Mineral phases in soil and sediment also contribute to the sorption of organic compounds. Clay minerals and metal oxides (such as iron and aluminum oxides and hydroxides) have significant surface areas and charges that can interact with organic molecules. mdpi.comhawaii.edunih.gov
Sorption to mineral surfaces can occur through various mechanisms, including ligand exchange, electrostatic interactions, and hydrophobic interactions. nih.gov For example, organic carbon has been shown to bind preferentially to aluminum and iron oxides and hydroxides in soils and sediments. nih.gov The stability of organic carbon bound to minerals is influenced by the nature of the mineral surfaces and the structural properties of the organic compounds. nih.gov
While specific detailed studies on the sorption of p,p'-DDA to various mineral phases are not extensively provided in the search results, research on the sorption of other organic acids and compounds to minerals like aluminum oxides suggests that interactions between the carboxylic acid group of DDA and mineral surfaces are possible. nih.gov The pH of the soil solution can also influence the ionization state of the carboxylic acid group in DDA, which in turn affects its interactions with charged mineral surfaces. researchgate.net
The mobility of DDA in environmental media is inversely related to its tendency to be adsorbed. epa.gov Compounds that are strongly adsorbed are generally not leached to a significant degree. epa.gov Research on the mobility of DDT and its metabolites in soil has indicated their relative immobility, with a strong correlation between adsorption and soil organic matter. epa.gov Desorption and mobility decreased with decreasing solubility in water. epa.gov Almost no DDT was desorbed from soil with four rinses, indicating strong adsorption. epa.gov
A study investigating the remobilization of sedimentary DDA under dynamic conditions observed a high remobilization potential, with a majority of the applied DDA being released, suggesting a direct contamination potential for the aquatic environment. d-nb.info This study also indicated that soil in an infiltration area was highly permeable to DDA, with no significant adsorption processes observed for water-borne DDA drained through the soil matrix. d-nb.info This contrasts with the general understanding of strong sorption for DDT and its metabolites and may suggest that the behavior of DDA can differ depending on the specific environmental matrix and conditions.
The sorption of organic matter in soils can be affected by the presence of other substances like phosphate, which can cause the desorption of organic carbon. slu.se This highlights the potential for competitive interactions for sorption sites on soil particles, which could indirectly influence the sorption behavior of compounds like DDA.
Leaching and Runoff Potential
The mobility of p,p'-DDA in the environment, particularly its potential for leaching and runoff, is influenced by its physicochemical properties and the characteristics of the environmental matrix. As a polar metabolite of DDT researchgate.net, p,p'-DDA exhibits different partitioning behavior compared to its less polar precursors like DDT, DDE, and DDD.
Research indicates that sedimentary precursor metabolites, including DDD, DDMS, and DDMU, can undergo transformation reactions to form DDA d-nb.info. DDA bound to particulate material in sediment can be remobilized through hydrolysis processes d-nb.info. Studies at a DDT-impacted site found p,p'-DDA in ecosystem water researchgate.net. Investigations into the permeability of soil in an infiltration area revealed that approximately 72% of the total amount of applied DDA was directly observed, suggesting a high permeability for water-borne DDA through the soil matrix and limited adsorption processes d-nb.info. This indicates that water-borne p,p'-DDA has a direct contamination potential for the aquatic environment and its movement through soil is not significantly limited by adsorption d-nb.info. The transport of released sedimentary compounds, including DDA, to the aquatic environment is an area noted as needing further investigation in existing literature d-nb.info.
Biotransformation and Bioaccumulation in Non-Human Biota (Ecological Context)
The biotransformation and bioaccumulation of p,p'-DDA in non-human biota are critical processes determining its ecological impact and distribution within food webs. While p,p'-DDA is a metabolite, organisms can still take up and potentially further transform or accumulate this compound.
Organisms can accumulate chemicals from their surrounding medium and from food. The extent of accumulation varies depending on the species, exposure concentration and duration, and environmental conditions. High lipid solubility and low water solubility typically lead to retention of chemicals in fatty tissues, a characteristic more strongly associated with the parent compound DDT and its less polar metabolites like DDE and DDD who.int. However, even more polar metabolites like p,p'-DDA can be taken up by organisms.
Uptake and Metabolism in Aquatic Organisms (e.g., Fish)
Aquatic organisms, including fish, are exposed to contaminants present in the water and sediment. Uptake from the water is generally considered more important for aquatic organisms compared to terrestrial fauna who.int. p,p'-DDA has been detected in ecosystem water and in fish filets at a DDT-impacted Superfund site researchgate.net.
While specific detailed studies on the uptake and metabolism kinetics of p,p'-DDA in fish are not extensively covered in the provided search results, the presence of p,p'-DDA in fish indicates that uptake does occur researchgate.net. Biotransformation plays a crucial role in regulating the bioaccumulation potential and toxicity of organic compounds in organisms acs.org. The fate of organic xenobiotics in aquatic ecosystems involves biotransformation by invertebrates and fish pjoes.com. However, the specific metabolic pathways and rates for p,p'-DDA in various aquatic species require further detailed investigation. General bioaccumulation assessment in aquatic ecosystems is important for monitoring the geochemical cycle of contaminants nih.gov.
Bioaccumulation Kinetics in Terrestrial Ecosystem Components
In terrestrial ecosystems, the primary source of chemical exposure for higher organisms is typically dietary core.ac.uk. Chemicals can accumulate in terrestrial organisms via the food chain who.int. Soil invertebrates, such as earthworms, can take up DDT residues from soil who.int.
Environmental Fate Modeling and Predictive Studies
Environmental fate models are valuable tools for predicting the behavior and distribution of contaminants in various environmental compartments mdpi.comscience.gov. These models integrate descriptions of pollutant transport, transfer, and degradation processes using mass balance equations mdpi.com. They can incorporate physicochemical data to provide indications of environmental behavior and serve as input for fate and behavior models defra.gov.uk.
Models can be used to examine the environmental fate of a wide range of chemicals, investigate emission scenarios, identify potentially important sinks, and estimate the potential for long-range transport defra.gov.uk. They are helpful in understanding the movement of contaminants from source to sinks and can include secondary or diffusive sources to land or water defra.gov.uk.
Advanced Analytical Methodologies for P,p Dda Research
Comprehensive Sample Preparation Strategies for Complex Matrices
Complex matrices, such as biological tissues, environmental samples (water, sediment), and food products, often contain numerous interfering compounds that can hinder the accurate analysis of p,p'-DDA. Effective sample preparation is therefore a critical initial step to isolate and concentrate the analyte while removing matrix interferences. chromatographyonline.com
Advanced Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Pressurized Liquid Extraction)
Extraction techniques are employed to isolate p,p'-DDA from the sample matrix. Several methods are commonly used, each with its own advantages depending on the sample type and the desired level of selectivity and recovery.
Solid-Phase Extraction (SPE): SPE is a widely used technique that utilizes a solid sorbent material to selectively retain the target analyte from a liquid sample. labmanager.com Interfering compounds are washed away, and the retained p,p'-DDA is then eluted using a suitable solvent. labmanager.comnemc.us SPE offers high selectivity, can be automated, and is effective for concentrating analytes from large sample volumes. labmanager.comresearchgate.net It is commonly used in environmental analysis, pharmaceutical testing, food safety, and clinical diagnostics. labmanager.com SPE involves steps such as sorbent conditioning, sample loading and retention, washing, and elution. nemc.us
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases based on differential solubility. labmanager.comresearchgate.net While potentially labor-intensive, LLE can be effective for extracting nonpolar analytes from large volumes and is a conventional cleanup technique in food-toxicant analysis. labmanager.comresearchgate.net The efficiency of LLE can be improved by adjusting pH for acidic or basic compounds and by applying ion-pairing techniques. researchgate.net Compared to SPE, LLE can involve the use of large volumes of organic solvents and may lead to emulsion formation. researchgate.netbiotage.com
Pressurized Liquid Extraction (PLE): PLE, also known as accelerated solvent extraction (ASE), uses elevated temperature and pressure to enhance the extraction efficiency of analytes from solid or semi-solid matrices using liquid solvents. This technique can reduce extraction time and solvent consumption compared to traditional methods.
These extraction techniques, or combinations thereof, are essential for reducing sample complexity and concentrating p,p'-DDA to levels detectable by sensitive analytical instruments. chromatographyonline.comnih.govnih.gov
Cleanup and Fractionation Methodologies
Following the initial extraction, cleanup and fractionation steps are often necessary to further remove co-extracted matrix components that could interfere with chromatographic separation and detection.
Cleanup methods aim to isolate target analytes from potential interfering co-extractives. researchgate.net Techniques like liquid-liquid partitioning and solid-phase extraction with specific sorbents (e.g., silica (B1680970) gel, Florisil) are employed to remove different classes of interfering compounds, such as lipids or other organic matter. researchgate.netacs.org Silica gel chromatography columns, for instance, are generally used to separate and retain polar impurities from nonpolar analytes. researchgate.net
Fractionation involves separating the extracted compounds into different fractions based on their physicochemical properties. This can help to reduce the complexity of the sample introduced to the analytical instrument and can be achieved using chromatographic techniques with different stationary phases and mobile phase compositions. nih.gov For example, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for the fractionated separation of compounds. nih.gov
High-Resolution Chromatographic Separation Techniques
Chromatographic separation is a fundamental step in the analysis of p,p'-DDA, allowing for its separation from other co-extracted compounds before detection. High-resolution techniques are particularly important for achieving accurate quantification and identification in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis
GC-MS/MS is a powerful technique widely used for the trace analysis of volatile and semi-volatile organic compounds, including p,p'-DDA. creative-proteomics.comfishersci.comresearchgate.net GC separates compounds based on their boiling points and interaction with the stationary phase, while tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection by measuring specific precursor-product ion transitions. nih.govthermofisher.com This selectivity is crucial for analyzing p,p'-DDA in complex matrices where isomers or other co-eluting compounds might be present. oup.com GC-MS/MS methods often involve specific temperature programs for optimal separation and can achieve low detection limits. nih.govoup.com Derivatization may be required to make polar compounds like p,p'-DDA more amenable to GC analysis. chromatographyonline.comoup.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites
LC-MS/MS is a versatile technique suitable for the analysis of a wide range of compounds, including more polar metabolites that may not be easily analyzed by GC. lcms.czresearchgate.net LC separates compounds based on their interactions with the stationary and mobile phases, while MS/MS provides sensitive and selective detection. LC-MS is a popular platform in metabolomics for both targeted and untargeted analysis. lcms.czresearchgate.netnih.govnih.gov Various LC stationary phases and mobile phase modifiers can be used to optimize the separation of compounds with different polarities. lcms.czhpst.cz LC-MS/MS is effective for reducing sample complexity and allowing metabolite separation prior to detection. nih.gov
Spectroscopic and Spectrometric Characterization in Research Settings
Spectroscopic and spectrometric techniques are fundamental tools for the characterization and analysis of organic compounds like p,p'-DDA, providing crucial information about their structure, functional groups, and concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the elucidation of molecular structures. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and environment of atoms within a molecule. For p,p'-DDA, NMR spectroscopy, particularly ¹H NMR, is invaluable for confirming its chemical structure and assessing its purity nih.gov. While specific spectral data for p,p'-DDA were not extensively detailed in the provided information, the availability of its NMR spectra in databases underscores its use in research settings for definitive structural confirmation nih.gov. The characteristic chemical shifts and splitting patterns of the protons in the aromatic rings and the acetic acid moiety provide a unique spectroscopic fingerprint for p,p'-DDA.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is widely used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. For p,p'-DDA, IR spectroscopy can reveal characteristic absorption bands corresponding to the carboxylic acid group (C=O and O-H stretching vibrations) and the aromatic rings (C=C stretching vibrations) uomustansiriyah.edu.iqlibretexts.org. The specific wavenumbers of these absorptions can aid in the identification of p,p'-DDA. PubChem lists both FTIR and ATR-IR spectra for 4,4'-DDA, indicating its characterization by this method nih.gov.
Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light in the UV and visible regions of the electromagnetic spectrum, primarily by molecules containing chromophores msu.edu. The aromatic rings in p,p'-DDA serve as chromophores, resulting in characteristic absorption bands in the UV region. UV-Vis spectroscopy can be employed for the qualitative identification and quantitative analysis of p,p'-DDA, particularly when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). While specific UV-Vis spectral data for p,p'-DDA were not prominently featured, the application of UV-Vis spectroscopy to other aromatic acids and pesticides highlights its potential for p,p'-DDA analysis physchemres.orgnist.govresearchgate.netcopernicus.org.
Isotopic Analysis and Tracing Techniques (e.g., Isotope Dilution Mass Spectrometry)
Isotopic analysis and tracing techniques provide highly sensitive and accurate methods for quantifying p,p'-DDA and studying its fate and transport in the environment.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that involves spiking a sample with a known amount of an isotopically enriched analogue of the analyte epa.govnih.gov. The ratio of the naturally occurring isotope to the enriched isotope is then measured by mass spectrometry, allowing for highly accurate determination of the analyte concentration. Method 6800, which describes IDMS and Speciated Isotope Dilution Mass Spectrometry (SIDMS), is applicable to the determination of molecular species like p,p'-DDA in various matrices, including water and solids epa.gov. This method is particularly valuable for achieving low detection limits and high accuracy by compensating for matrix effects and analyte losses during sample preparation epa.gov.
Stable isotope analysis, often coupled with Mass Spectrometry (MS), is also used as a tracing technique to investigate the sources and transformation pathways of environmental contaminants su.semdpi.comugent.beunm.edunih.gov. By analyzing the ratios of stable isotopes (e.g., ¹³C/¹²C) in p,p'-DDA, researchers can gain insights into its origin (e.g., from recent DDT use or historical contamination) and how it is degraded or transformed in different environmental compartments ebi.ac.uk. Radiocarbon analysis (¹⁴C) has been applied to assess the contribution of fossil fuel-derived contaminants, including DDT-related compounds, in sediments, demonstrating the utility of isotopic analysis in understanding the long-term fate of such pollutants ebi.ac.uk.
Method Validation and Quality Assurance/Quality Control Protocols
Rigorous method validation and adherence to Quality Assurance/Quality Control (QA/QC) protocols are essential to ensure the reliability and accuracy of analytical data for p,p'-DDA research. Method validation demonstrates that an analytical method is suitable for its intended purpose, covering parameters such as accuracy, precision, sensitivity (limit of detection and quantification), selectivity, and linearity esydops.greuropa.eu.
Guidelines for method validation and QA/QC in pesticide residue analysis provide a framework applicable to the analysis of metabolites like p,p'-DDA esydops.greurl-pesticides.eueurl-pesticides.eu. These guidelines specify requirements for method performance, including acceptable ranges for recovery (often 70-120%, though variations exist for multi-residue methods) and precision (e.g., repeatability RSDr ≤ 20% and within-laboratory reproducibility RSDR ≤ 25%) esydops.gr.
Quality control procedures involve the regular analysis of blank samples, matrix-spiked samples, and certified reference materials to monitor method performance and detect potential issues such as contamination or matrix effects esydops.greuropa.eu. Calibration standards and quality control samples should ideally be prepared from separate stock solutions europa.eu. Evaluating matrix effects using different sources of the sample matrix is also a critical aspect of method validation europa.eu.
Miniaturized and Portable Analytical Systems for Environmental Monitoring Research
The development of miniaturized and portable analytical systems is transforming environmental monitoring research, enabling on-site analysis and rapid data acquisition labmanager.comnih.gov. These systems offer significant advantages for monitoring contaminants like p,p'-DDA in remote locations or for rapid screening in the field.
Miniaturization reduces the size, weight, and power consumption of analytical instruments, making them suitable for field deployment labmanager.com. Examples of portable systems relevant to environmental analysis include portable Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared (FTIR) spectrometers labmanager.com. While specific portable systems designed solely for p,p'-DDA analysis may not be widely documented, the principles and technologies behind these miniaturized systems can be adapted for the detection and quantification of p,p'-DDA in various environmental matrices.
Computational and Theoretical Chemistry Approaches in P,p Dda Research
Molecular Modeling and Simulation of p,p'-DDA Structure and Reactivity
Molecular modeling and simulation techniques are essential for understanding the three-dimensional arrangement of atoms in p,p'-DDA and how this structure influences its behavior and reactivity. These methods allow for the exploration of molecular conformations and interactions in various environments.
Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely applied to study the electronic structure, optimized geometry, and energy of molecules ruc.dkacs.orgnih.gov. DFT provides a computationally efficient way to describe the behavior of electrons in a molecule, making it suitable for studying the intrinsic properties of p,p'-DDA ruc.dkesqc.org.
DFT calculations can be utilized to:
Optimize the molecular geometry of p,p'-DDA to determine its lowest energy conformation in isolation or interacting with other species. nih.govwikipedia.org
Analyze the electronic distribution within the molecule, including partial charges and molecular orbitals, which are key indicators of reactive sites. nih.gov
Calculate thermodynamic properties and reaction barriers for potential transformation reactions, providing insights into the feasibility and kinetics of these processes.
The selection of appropriate DFT functionals and basis sets is crucial for obtaining accurate results in these calculations. acs.orgsfu.caprinceton.edugoogle.com
Molecular Dynamics (MD) Simulations for Environmental Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a dynamic view of how p,p'-DDA interacts with its environment nih.govresearchgate.netlidsen.com. By simulating the motion of atoms and molecules over time, MD can capture processes relevant to the environmental fate of the compound.
Potential applications of MD simulations to p,p'-DDA in environmental contexts include:
Investigating the solvation dynamics of p,p'-DDA in water or other environmental media, understanding how solvent molecules arrange around the compound.
Simulating the adsorption and diffusion of p,p'-DDA on environmental surfaces such as minerals or organic matter, which affects its mobility and persistence. acs.org
Exploring the interactions between p,p'-DDA and components of complex environmental matrices, such as dissolved organic carbon or lipid bilayers in microorganisms. nih.gov
MD simulations can reveal the conformational flexibility of p,p'-DDA in different surroundings and quantify the strength of its interactions with environmental components, providing data on partitioning and transport behavior. nih.govresearchgate.net The accuracy of these simulations relies on the quality of the force fields used to model the interatomic forces. researchgate.net
Conformational Analysis and Intermolecular Interactions
Conformational analysis focuses on the different spatial arrangements (conformers) that a molecule can adopt through rotation around single bonds and the relative energies of these conformers lumenlearning.commaricopa.edunyu.edu. For a molecule like p,p'-DDA with rotatable bonds, understanding its conformational preferences is important for predicting its physical and chemical properties.
Intermolecular interactions are the attractive or repulsive forces between molecules, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding libretexts.orgkhanacademy.orglibretexts.orglibguides.com. These forces govern how p,p'-DDA molecules interact with each other and with other molecules in their environment, influencing properties like solubility, melting point, and adsorption. libretexts.orglibretexts.orgjackwestin.com
Computational methods can be used to:
Map the conformational energy landscape of p,p'-DDA to identify stable and meta-stable conformers.
Calculate the strength and nature of intermolecular forces between p,p'-DDA molecules or between p,p'-DDA and components of the environmental matrix.
Assess how the conformational state of p,p'-DDA impacts its ability to engage in specific intermolecular interactions.
Insights from conformational analysis and the study of intermolecular interactions are crucial for predicting the bulk properties and environmental behavior of p,p'-DDA.
Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Parameters
Quantitative Structure-Property Relationship (QSPR) modeling involves developing mathematical models that correlate the structural features of molecules with their macroscopic properties researchgate.netresearchgate.netnih.gov. By calculating molecular descriptors that encode information about the structure and electronic properties of p,p'-DDA, QSPR models can be used to estimate its environmental parameters.
For p,p'-DDA, QSPR modeling can provide predictions for key environmental fate properties, such as:
Aqueous solubility.
Octanol-water partition coefficient (log Kow).
Soil or sediment adsorption coefficient.
Rates of degradation or persistence in different environmental compartments. researchgate.netnih.gov
QSPR models are typically built using datasets of compounds with experimentally determined properties. The reliability of the predictions for p,p'-DDA depends on the applicability domain of the model and the quality of the training data. researchgate.netnih.gov These models offer a cost-effective way to estimate environmental properties when experimental data is unavailable. nih.gov
In Silico Prediction of Transformation Pathways and Metabolites
In silico methods offer a means to predict the potential transformation pathways and metabolites of p,p'-DDA in various environmental settings researchgate.netmdpi.comchemrxiv.orgnih.govbiorxiv.org. These predictions are based on computational algorithms and databases that simulate known chemical and biological reaction mechanisms relevant to environmental degradation.
Computational tools can predict transformations such as:
Hydrolysis of the ester or other hydrolyzable groups.
Oxidation reactions mediated by chemical oxidants or microbial enzymes.
Reduction processes.
Photolytic degradation induced by sunlight.
Metabolic transformations by microorganisms. researchgate.netmdpi.comchemrxiv.orgnih.gov
Predicting the structures of potential metabolites is important for assessing their own potential environmental impact, as metabolites may exhibit different persistence, mobility, and biological activity compared to the parent compound. In silico prediction can help prioritize which metabolites to look for in experimental studies. researchgate.netnih.gov
Electronic Structure Analysis and Reaction Mechanism Elucidation
Electronic structure analysis, often performed using quantum mechanical methods, provides fundamental insights into the distribution of electrons and the nature of chemical bonding within the p,p'-DDA molecule acs.orgnih.gov. This understanding is critical for predicting its reactivity and elucidating the detailed mechanisms of its transformation reactions.
Through electronic structure analysis, researchers can:
Identify the most reactive atoms or bonds within the p,p'-DDA molecule based on properties like atomic charges, frontier molecular orbitals, and bond orders. nih.gov
Study how the electronic structure changes during a chemical reaction, including the breaking and formation of bonds.
Characterize transition states and intermediates along a reaction pathway to understand the kinetics and thermodynamics of the transformation. aip.orgresearchgate.net
Investigate the influence of environmental factors, such as the presence of catalysts or interactions with surfaces, on the electronic structure and reactivity of p,p'-DDA.
Ecological and Biogeochemical Research Implications of P,p Dda Excluding Human Health Focus
Role of p,p'-DDA in Environmental Contaminant Dynamics within Ecosystems
p,p'-DDA plays a role in the complex dynamics of environmental contaminants, particularly within aquatic and terrestrial ecosystems where DDT residues are present. It is formed through the degradation pathways of DDT, DDE, and DDD, often through chemical and biological transformations. nih.govcdc.govtandfonline.comdergipark.org.tr In river sediment, p,p'-DDA has been observed, and investigations have focused on its environmental fate and contamination potential. d-nb.info Studies indicate a high remobilisation potential of sedimentary DDA, suggesting it can be released into the surrounding aquatic environment under dynamic conditions such as dredging or shipping activities. d-nb.info
Furthermore, the permeability of soil to p,p'-DDA has been investigated, revealing that a significant portion of applied DDA can directly pass through soil, indicating a potential for groundwater contamination. d-nb.info The distribution of DDA within environmental matrices is influenced by factors such as its solubility and adsorption characteristics. While p,p'-DDT, p,p'-DDE, and p,p'-DDD are known to adsorb strongly to soil due to their low water solubility, the behavior of the more water-soluble DDA can differ, affecting its transport and distribution in the environment. cdc.govresearchgate.net
Research findings highlight the presence and mobility of DDA in contaminated areas. For instance, in one study investigating river sediment and an infiltration area for drinking water, a high remobilisation potential of sedimentary DDA was observed, with a majority of the applied amount being released immediately. d-nb.info
Interactive Table 1: Remobilisation Potential of Sedimentary DDA
| Matrix | Condition | Observed Release (%) | Implication | Source |
| Sedimentary DDA | Dynamic conditions | High | Direct contamination potential for aquatic environment | d-nb.info |
| Applied DDA (soil) | Infiltration area | Approx. 72% | High permeability, potential for groundwater contamination | d-nb.info |
This remobilisation and permeability contribute to the ongoing presence and potential spread of DDA within contaminated ecosystems, even long after the initial introduction of DDT.
Interactions with Natural Organic Matter and Biogeochemical Cycles
The interactions of p,p'-DDA with natural organic matter (NOM) and its influence on biogeochemical cycles are critical aspects of its environmental behavior. While specific detailed research on DDA's direct interactions with NOM and biogeochemical cycles is less extensively documented compared to its precursor DDT, general principles regarding persistent organic pollutants and the role of microorganisms in these cycles can provide insight.
Natural organic matter in soil and aquatic environments can influence the fate and transport of contaminants through processes like adsorption, complexation, and serving as a substrate for microbial activity. The rate at which DDT is converted to DDD in flooded soils, for example, is dependent on the organic content of the soil. cdc.gov This suggests that the presence and nature of organic matter can influence the degradation pathways of DDT residues, potentially impacting the formation and persistence of DDA.
Biogeochemical cycles, such as the carbon, nitrogen, and phosphorus cycles, are fundamental processes driven to a significant extent by microbial communities. philschatz.comnumberanalytics.comcovenantuniversity.edu.nglibretexts.org Microorganisms play crucial roles in nutrient cycling, decomposition of organic matter, and the transformation of elements. philschatz.comnumberanalytics.comslideshare.net The presence of persistent organic pollutants like DDA can potentially interact with these cycles indirectly by affecting the microbial communities responsible for driving them. nih.govresearchgate.netfrontiersin.org
While direct evidence of DDA specifically altering the rates or pathways of major biogeochemical cycles is limited in the provided information, the impact of pesticides in general on non-target microorganisms (as discussed in Section 6.4) suggests a potential for indirect influence. Changes in microbial community structure and function due to contaminants could affect processes like decomposition, nitrification, and denitrification, which are integral to biogeochemical cycling. numberanalytics.comfrontiersin.orgnih.gov Further research is needed to specifically elucidate the interactions of p,p'-DDA with different types of natural organic matter and its direct or indirect effects on key biogeochemical transformations in various environmental compartments.
Long-Term Ecological Monitoring Studies of p,p'-DDA Persistence and Decline
Long-term ecological monitoring is essential for understanding the persistence and decline of contaminants like p,p'-DDA in the environment. Due to the historical widespread use of DDT and the recalcitrant nature of its metabolites, residues including DDA can persist in soils and sediments for extended periods. cdc.govtandfonline.comcdc.gov Monitoring programs are crucial for tracking the concentrations of these legacy pollutants, assessing their environmental behavior over time, and evaluating the effectiveness of any remediation efforts.
Implementing and maintaining long-term ecological monitoring programs face several challenges, including securing sustained support and designing methodologies that can effectively capture changes in complex, non-equilibrium systems. mdpi.comfrontiersin.org However, such monitoring is vital for detecting long-term trends in environmental contamination and understanding the ecological and evolutionary dynamics influenced by these contaminants. frontiersin.orgresearchgate.net
While the provided search results discuss the importance of long-term ecological monitoring in general mdpi.comfrontiersin.orgresearchgate.netecoevorxiv.org and the persistence of DDT residues cdc.govtandfonline.comcdc.gov, specific details of long-term monitoring studies focused solely on the persistence and decline of p,p'-DDA were not prominently featured. However, given that DDA is a known metabolite and can persist in the environment, it would typically be included as an analyte in broader long-term monitoring studies tracking the fate of DDT and its related compounds in contaminated areas. Such studies would provide valuable data on DDA's degradation rates in situ, its movement within ecosystems over decadal timescales, and its ultimate fate. The slow metabolism of DDE, which precedes the DDA pathway, contributes to the persistence of residues in the environment. nih.gov
Long-term monitoring data on the concentrations of DDA in different environmental compartments (soil, sediment, water) over time would be critical for assessing its environmental half-life under various conditions and understanding the natural attenuation processes at play.
Impact on Non-Target Environmental Microorganisms and Communities
Pesticides, including organochlorine compounds like the precursors of p,p'-DDA, can have significant impacts on non-target environmental microorganisms and communities. nih.govresearchgate.netfrontiersin.orgresearchgate.net These microbial communities play vital roles in ecosystem functioning, including nutrient cycling, decomposition of organic matter, and maintaining soil health. philschatz.comnumberanalytics.comfrontiersin.orgnih.gov
Research on the impact of pesticides on non-target soil microorganisms indicates that they can affect bacterial diversity and abundance. Studies have shown decreases in bacterial diversity and the abundance of total bacteria and nitrogen-cycling genes following the application of fumigants, although these effects can be transient. nih.gov Pesticide application can also alter bacterial community composition, affecting the relative abundance of taxa involved in key soil functions. frontiersin.orgnih.gov For example, some studies have observed a decline in potentially beneficial soil bacteria, such as plant growth-promoting rhizobacteria and bacteria involved in the nitrogen cycle, in response to pesticide application. frontiersin.org
While the direct impact of p,p'-DDA specifically on microbial communities is not as extensively detailed as that of its precursors, its presence as a persistent organic contaminant in environments previously exposed to DDT suggests a potential for influence. Microorganisms are involved in the degradation of DDT and its residues, including the formation of DDA. tandfonline.comdergipark.org.trnih.gov However, the presence of these compounds can also exert selective pressures on microbial communities, potentially favoring those with the ability to tolerate or degrade the contaminants while negatively impacting sensitive populations. nih.gov
Interactive Table 2: Observed Impacts of Pesticides on Non-Target Soil Microorganisms
| Impact | Observation | Duration of Effect (Example) | Source |
| Bacterial diversity and abundance decrease | Approximately 10-50% decrease observed | First four weeks after application | nih.gov |
| Altered bacterial community composition | Changes in relative abundance of taxa | First six weeks after treatment | nih.gov |
| Decline in beneficial bacteria | Observed for plant growth-promoting rhizobacteria and nitrogen-cycling bacteria | Not specified in snippet | frontiersin.org |
These findings, while not exclusively focused on DDA, illustrate the potential for persistent organic contaminants to disrupt microbial communities essential for healthy ecosystem functioning.
Emerging Research Frontiers and Methodological Innovations for P,p Dda Studies
Development of Advanced Bioremediation and Phytoremediation Strategies
Advanced bioremediation and phytoremediation strategies are actively being developed and refined for the treatment of environments contaminated with persistent organic pollutants, including those related to p,p'-DDA. Bioremediation leverages the metabolic capabilities of microorganisms to transform or degrade contaminants. Recent advancements in this field include the use of genetically engineered microorganisms, nanotechnology-based remediation materials, and metabolic engineering to address toxic intermediates. nih.gov Utilizing indigenous microbial communities is a current approach, as these microbes may possess resistance to toxic pollutants and can thrive in challenging conditions. nih.gov Enzymes such as oxidases, dehydrogenases, and lignolytic enzymes are known to be involved in the breakdown of hydrocarbons and related compounds. nih.gov Bioaugmentation, the introduction of hydrocarbon-degrading microorganisms, and biostimulation, the addition of nutrients to enhance native microbial activity, are complementary strategies employed to improve the degradation of various contaminants. mdpi.com While bioaugmentation shows significant potential, challenges related to microbial competition, environmental conditions, and scaling from laboratory to field applications still require further research. mdpi.com
Phytoremediation, which employs plants and their associated microbiota, is another eco-friendly and cost-effective approach for the cleanup of contaminated soil and water. ecoevorxiv.orgfrontiersin.orgscirp.orgnih.gov This technique utilizes the natural abilities of plants, including hyperaccumulators, to absorb, stabilize, or degrade toxic substances. ecoevorxiv.org Different phytoremediation strategies include phytoextraction, phytostabilization, phytovolatilization, phytodegradation, and rhizofiltration. frontiersin.orgscirp.org Phytoextraction, also known as phytoaccumulation, involves plants absorbing contaminants from the soil or water and concentrating them in their above-ground tissues. scirp.orgaloki.hu Phytodegradation involves the breakdown of organic contaminants taken up by the plant into simpler molecules. aloki.hu Plants can also enhance microbial activity in the root zone (rhizosphere) through the release of exudates and enzymes, thereby improving biodegradation, a process known as rhizoremediation. scirp.orgnih.gov Progress in genetic engineering and the integration of plant growth-promoting rhizobacteria (PGPR) can further enhance the efficiency of phytoremediation. ecoevorxiv.org However, challenges remain in identifying suitable hyperaccumulators and fully understanding the molecular mechanisms of contaminant sequestration in plants. frontiersin.org
Integration of Multi-Omics Technologies (e.g., Metagenomics, Metaproteomics) in Biodegradation Research
The integration of multi-omics technologies, such as metagenomics, metatranscriptomics, and metaproteomics, is becoming increasingly important in biodegradation research, offering a comprehensive view of microbial communities and their functional potential in degrading contaminants like p,p'-DDA. frontiersin.orgnih.govjmb.or.krresearchgate.net Metagenomics allows for the sequencing of the entire genetic material of microbial communities in a sample, providing insights into the taxonomic diversity and metabolic capabilities present. nih.gov Metaproteomics focuses on the study of the entire protein complement of a microbial community, offering direct information about the active metabolic pathways and enzymes involved in biodegradation at a given time. frontiersin.orgresearchgate.netacs.org
Integrating these omics approaches can reveal complex interactions between host genetics (in the case of phytoremediation) and microbial communities, providing new insights into microbial functional studies. frontiersin.org For instance, combining metagenomics and metaproteomics can help identify which microbes are present and which proteins (enzymes) they are actively producing to facilitate the degradation of p,p'-DDA or its precursors. frontiersin.orgresearchgate.net This integrated approach moves beyond simply identifying which microbes are present to understanding their actual roles and activities in the biodegradation process. nih.govjmb.or.kr Challenges exist in the bioinformatics analysis of the vast amounts of data generated by multi-omics studies, and there is ongoing research into developing better integration methods and tools. frontiersin.orgresearchgate.net
Innovative Passive Sampling and In Situ Measurement Techniques
Innovative passive sampling and in situ measurement techniques are crucial for monitoring environmental contaminants like p,p'-DDA more effectively and obtaining time-integrated data. norman-network.netyoutube.comenviro.wiki Passive sampling devices accumulate chemicals from the environment over prolonged durations without requiring power or complex equipment, making them cost-effective for long-term and remote monitoring. youtube.comoizom.com These samplers provide a time-weighted average concentration of contaminants over the deployment period, which can be more representative of exposure than traditional grab samples that capture a single point in time. youtube.comenviro.wiki Various types of passive samplers exist, including those for monitoring contaminants in water and sediment. norman-network.net
In situ measurement techniques involve deploying sensors and probes directly into the environment to obtain real-time data on water quality parameters. boquinstrument.commdpi.comdes.qld.gov.au While in situ measurements are often used for parameters like temperature, pH, and dissolved oxygen, the development of robust sensors for specific organic contaminants like p,p'-DDA is an area of ongoing research. boquinstrument.commdpi.comdes.qld.gov.auresearchgate.net In situ sensing can provide continuous monitoring and quickly detect sudden changes in contaminant levels. boquinstrument.com The combination of passive sampling for time-integrated data and in situ measurement for real-time monitoring can provide a more comprehensive understanding of the presence and behavior of p,p'-DDA in the environment. youtube.comboquinstrument.com
Coupled Experimental and Computational Approaches for Mechanistic Insights
Coupled experimental and computational approaches are increasingly being used to gain deeper mechanistic insights into the biodegradation and transformation of compounds like p,p'-DDA. Experimental studies provide empirical data on degradation rates, pathways, and the microorganisms or enzymes involved. Computational approaches, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, can complement experimental findings by providing detailed information on the molecular interactions, reaction mechanisms, and enzyme activity at an atomic level. rsc.org
For instance, computational studies can explore the possible molecular mechanisms by which enzymes catalyze the degradation of contaminants. rsc.org By simulating the binding of a substrate (like a precursor or related compound to p,p'-DDA) to an enzyme's active site and the subsequent reaction steps, researchers can understand the catalytic process and identify key residues or structural features that are important for activity. rsc.org This can inform the design of engineered enzymes or microorganisms with enhanced degradation capabilities for p,p'-DDA. Computational models can also be used to predict the environmental fate of pollutants based on laboratory measurements of specific processes, integrating kinetic and equilibrium data with physical transport pathways. dtic.mil
Harmonization of Global Research Methodologies and Data Reporting
Harmonization of global research methodologies and data reporting is essential for ensuring the comparability and reliability of studies on p,p'-DDA and other environmental contaminants. Different research groups and monitoring programs may employ a wide range of sampling, analytical, and data reporting methods, which can make it challenging to compare results across studies and regions. mdpi.comoceanbestpractices.org Efforts are underway in various fields of environmental monitoring to develop standardized protocols and guidelines. mdpi.comoceanbestpractices.org
For example, in the monitoring of microplastics, the lack of harmonized and standardized protocols has been identified as a critical issue that hinders the comparison of data from different studies. mdpi.comoceanbestpractices.org Initiatives aim to provide baseline methods and recommendations for sampling, processing, and characterizing contaminants in environmental matrices and biota. oceanbestpractices.org Harmonization in chemical risk assessment strives for consistency among approaches and aims to enhance the understanding of various methods used worldwide. inchem.org Developing widely accepted principles and standard operating procedures for sampling, analysis, and data reporting for p,p'-DDA research would significantly improve the ability to synthesize findings from different studies, assess the extent of contamination globally, and evaluate the effectiveness of remediation efforts.
Identification of Novel Transformation Products and Elucidation of their Fates
The identification of novel transformation products of p,p'-DDA and the elucidation of their fates in the environment are critical areas of ongoing research. While the primary metabolic pathway of p,p'-DDT is known to involve transformation to p,p'-DDE and p,p'-DDD, and further degradation can lead to p,p'-DDA, other transformation products may also form depending on the environmental conditions and microbial communities present. who.intsccwrp.org Identifying these novel products is important because they may have different toxicities, mobilities, and persistence compared to the parent compound and known metabolites. sccwrp.org
Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) coupled with chromatography (GC or LC), are powerful tools for the non-targeted analysis and identification of a wide range of environmental contaminants and their transformation products. acs.org Non-targeted approaches allow for the detection and identification of compounds without prior knowledge of their presence, which is crucial for discovering unexpected transformation products. acs.org Once identified, further research is needed to elucidate the formation pathways, persistence, and potential environmental impacts of these novel compounds. This includes studying their biodegradation potential, abiotic transformation routes (e.g., photolysis), and their tendency to bioaccumulate or partition into different environmental compartments. dtic.milepa.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
